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Compound Focus: Anacetrapib

CAS No.: 875446-37-0

Cat. No.: S548849

The following table summarizes the lipid-modifying efficacy and safety results of Anacetrapib from a 24-
week, Phase 3 randomized controlled trial. In this study, patients with hypercholesterolemia who were not at

their LDL-C goal despite stable statin therapy received Anacetrapib or placebo [1].

Table 1: Lipid-Modifying Efficacy and Safety of Anacetrapib (100 mg) over 24 Weeks in Patients on
Statin Therapy

Percent Change from Baseline o
Parameter . Key Safety Findings
(Anacetrapib 100 mg vs. Placebo)

LDL-C Significant reduction (<0.001) No meaningful differences vs. placebo in:

HDL-C Significant increase (<0.001)  Discontinuations due to drug-related
adverse events (1.3% vs. 1.3%)

Non-HDL-C Significant reduction (<0.001) * Liver enzyme abnormalities (0% vs.
0.7%)

Apolipoprotein Significant reduction (<0.001) * Creatine kinase elevations (0.7% vs.

B 0%)

Lipoprotein(a) Significant reduction (<0.001) * Blood pressure or electrolyte changes
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Percent Change from Baseline o
Parameter Key Safety Findings

(Anacetrapib 100 mg vs. Placebo)

Apolipoprotein Significant increase (<0.001)  Adjudicated cardiovascular events
Al (0.7% vs. 1.3%)

Experimental Protocol: Assessing Pharmacokinetic
Interaction with Statins

The protocol below is adapted from a published study designed to evaluate the potential for a
pharmacokinetic interaction between Anacetrapib and Simvastatin [2]. This can serve as a template for

similar interaction studies.

1. Study Objective To investigate and quantify any potential pharmacokinetic interaction between

Simvastatin and Anacetrapib following multiple oral doses in healthy subjects [2].

2. Study Design

Type: Open-label, randomized, two-period, two-treatment, balanced crossover study.
Treatments:
o Treatment A: Simvastatin 40 mg once daily for 14 days.
o Treatment B: Anacetrapib 150 mg co-administered with Simvastatin 40 mg once daily for 14
days.
Washout Period: At least 14 days between treatment periods.
Dosing: All doses were administered in the morning following a standardized low-fat breakfast [2].

3. Subject Selection

e Population: Healthy male and female subjects of non-reproductive potential.

¢ Age Range: 18-50 years old.

¢ Health Status: Good general health determined by medical history, physical examination, vital signs,
and laboratory data [2].

4. Key Methodologies and Assessments

¢ Pharmacokinetic Sampling: Blood samples for measuring plasma concentrations of Simvastatin
and its active metabolite, Simvastatin acid, were collected pre-dose on Days 1, 12, 13, and 14, and at
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multiple time points post-dose on Day 14 of each treatment period [2].

¢ Lipid Profiling: Serum samples for lipid measurements (LDL-C, HDL-C, Apo B, Apo Al) were
collected pre-dose on Day 1 and Day 14 of each treatment period [2].

¢ Safety Monitoring: Assessed via physical examinations, vital signs, 12-lead ECG, laboratory safety
tests (including serum chemistry, hematology, urinalysis), and adverse experience monitoring
throughout the study [2].

¢ Bioanalytical Method: Plasma concentrations of Simvastatin and Simvastatin acid were measured
simultaneously using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS)
method [2].

5. Data Analysis

¢ Pharmacokinetics: Plasma concentration-time data were analyzed by non-compartmental methods
to determine AUCy_c4h: Cmax: Tmax: and tq/o.

 Statistical Analysis: The primary pharmacokinetic parameters (AUCq_o41 and C,,5x) Were natural

log-transformed and evaluated using a linear mixed-effects model. The lack of a clinically meaningful
interaction was concluded if the 90% confidence interval for the geometric mean ratio (GMR,
Anacetrapib + Simvastatin vs. Simvastatin alone) for AUC(_,4}, fell within the pre-specified

comparability bounds of (0.50, 2.00) [2].

Research Context and Diagram

CETP Inhibition Mechanism

Anacetrapib is a potent, selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP normally
mediates the transfer of cholesteryl esters (CE) from anti-atherogenic High-Density Lipoprotein (HDL) to
pro-atherogenic apolipoprotein B (ApoB)-containing lipoproteins (like LDL and VLDL), in exchange for
triglycerides (TG). By inhibiting CETP, Anacetrapib slows this transfer, leading to a accumulation of CE in
HDL and increased clearance of ApoB-containing lipoproteins, resulting in markedly elevated HDL-C and

reduced LDL-C levels [3] [4].

The following diagram illustrates this mechanism and the context of its investigation.
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Important Note for Researchers

Please note that the development of Anacetrapib was discontinued by Merck after the completion of the
REVEAL outcomes trial. While the drug demonstrated a favorable safety profile and cardiovascular benefit
in that large study, the company decided not to pursue regulatory filing. Therefore, the information provided

here is for historical and methodological reference only [1].

The field of CETP inhibition has advanced with newer agents, notably Obicetrapib, which is currently in
late-stage development. Recent meta-analyses of Phase 3 trials indicate that Obicetrapib, both as
monotherapy and in combination with ezetimibe, significantly reduces LDL-C, Lipoprotein(a), and ApoB,

with a favorable safety and tolerability profile reported to date [5].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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